The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule known for its diverse biological activities. It belongs to the class of oxadiazole derivatives, which are recognized for their potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The presence of various functional groups within its structure contributes to its unique properties and reactivity.
This compound is classified under the following categories:
The synthesis of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide typically involves several key steps:
The reactions typically require controlled temperatures and specific solvents such as dimethylformamide or tetrahydrofuran to ensure high yields and purity. Reaction conditions should be optimized for each step to minimize side reactions and maximize product formation .
The molecular formula for this compound is , with a molecular weight of approximately 460.94 g/mol. The structure features:
The compound's structural representation can be described using various notations:
InChI=1S/C25H24ClN5O3/c1-4-17-7-5-6-8-20(17)27-21(31)14-30-16(3)13-15(2)22(25(30)32)24-28-23(29-33-24)18-9-11-19(26)12-10-18/h5-13H,4,14H2,1-3H3,(H,27,31)
This notation provides a unique identifier for the compound's structure that can be utilized in chemical databases.
The compound can undergo various chemical transformations:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its properties .
The mechanism of action involves interaction with specific biological targets:
Research indicates that compounds with similar structures often target bromodomain proteins involved in epigenetic regulation, suggesting potential pathways through which this compound may exert its effects .
Key physical properties include:
Relevant chemical properties include:
These properties are vital for understanding how the compound behaves under different conditions and its potential applications .
The compound has potential applications in various fields:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0